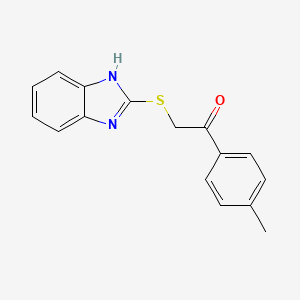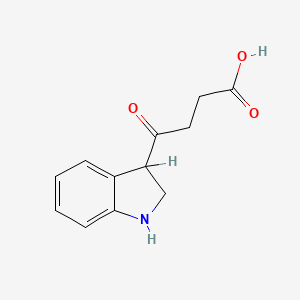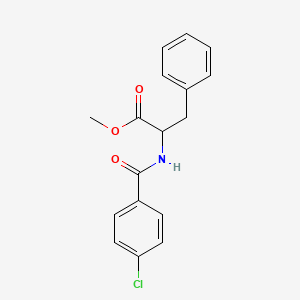
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone
説明
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone, also known as GW0742, is a synthetic compound that belongs to a class of chemicals called PPARδ agonists. It was first synthesized in 2002 by GlaxoSmithKline as a potential drug candidate for the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. GW0742 has gained significant attention in the scientific community due to its unique pharmacological properties and potential therapeutic applications.
作用機序
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone acts as a potent and selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, leading to improved metabolic function. In addition, PPARδ activation has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have a wide range of biochemical and physiological effects in preclinical models of disease. It has been shown to improve lipid metabolism by increasing fatty acid oxidation and decreasing lipogenesis. It also improves glucose homeostasis by increasing glucose uptake and insulin sensitivity. In addition, 2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. It also has neuroprotective and cardioprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has several advantages for laboratory experiments. It is a highly selective PPARδ agonist, which allows for specific modulation of PPARδ activity. It also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, 2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has some limitations as well. It is a synthetic compound that requires specialized expertise for synthesis and handling. It also has potential off-target effects, which need to be carefully evaluated.
将来の方向性
There are several future directions for research on 2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone. One area of interest is the potential therapeutic applications of 2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone in metabolic disorders such as obesity, diabetes, and dyslipidemia. Another area of interest is the potential anti-inflammatory, neuroprotective, and cardioprotective effects of 2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone in various disease models. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone.
科学的研究の応用
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and insulin sensitivity in preclinical models of metabolic disorders. In addition, 2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have anti-inflammatory, neuroprotective, and cardioprotective effects in animal models of disease.
特性
IUPAC Name |
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-18(15-5-3-4-6-16(15)19-12)17(20)11-22-14-9-7-13(21-2)8-10-14/h3-10,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUSMDPAHTOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)COC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-1-(2-methyl-1H-indol-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B3821636.png)
![3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3821642.png)
![2-[(2-nitrobenzyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B3821651.png)

![2-amino-8H-indeno[1,2-d][1,3]thiazol-8-one](/img/structure/B3821655.png)

![(8R*,9aS*)-2-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821667.png)

![[1-[4-(4-fluorophenyl)butanoyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B3821682.png)
![3-(2-methylphenyl)-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)pyrrolidin-3-ol](/img/structure/B3821690.png)

![benzyl (4-oxo-4-[4-(2-quinolinyl)-1-piperazinyl]-1-{[4-(2-quinolinyl)-1-piperazinyl]carbonyl}butyl)carbamate](/img/structure/B3821714.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(1H-indol-3-yl)ethanone](/img/structure/B3821718.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3821722.png)